![molecular formula C15H16ClN5O2S B5008567 8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5008567.png)
8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with a chlorophenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the chlorophenyl sulfanyl intermediate, which is then reacted with an ethylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of a purine core with a chlorophenyl sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione , a derivative of purine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological applications based on diverse research studies.
The synthesis of this compound typically involves multi-step reactions starting from simpler purine derivatives. Key steps include:
- Alkylation : The reaction of a purine derivative with 2-[(4-chlorophenyl)sulfanyl]ethylamine, usually in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels necessary for biological testing.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives similar to this compound demonstrate significant antimicrobial properties. For instance, compounds with sulfanyl groups have been reported to exhibit moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections .
Anticancer Properties
Research has highlighted the anticancer potential of related purine derivatives. Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines and inhibit tumor growth . The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Interaction : The sulfanyl group may enhance binding affinity to target enzymes, leading to effective inhibition.
- Cellular Uptake : The structure allows for better cellular penetration, facilitating its action within the cell.
Case Studies and Research Findings
Study | Findings |
---|---|
Kumar et al. (2009) | Demonstrated anticancer activity with IC50 values indicating significant inhibition in various cancer cell lines. |
Omar et al. (1996) | Reported anti-inflammatory effects alongside antimicrobial properties. |
Zhang et al. (2014) | Highlighted the compound's potential in inhibiting tumor growth through specific pathway modulation. |
Properties
IUPAC Name |
8-[2-(4-chlorophenyl)sulfanylethylamino]-1,3-dimethyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2S/c1-20-12-11(13(22)21(2)15(20)23)18-14(19-12)17-7-8-24-10-5-3-9(16)4-6-10/h3-6H,7-8H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCPGXYEOORXCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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